molecular formula C17H16F2N2O3S B5236103 N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Katalognummer B5236103
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: VTSXXSIBLDIDRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as DFP-10825, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been the focus of extensive scientific research due to its unique mechanism of action and promising results in preclinical studies.

Wirkmechanismus

DFP-10825 inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, DFP-10825 disrupts the production of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DFP-10825 has been shown to have anti-inflammatory and immunomodulatory effects. DFP-10825 has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to enhance the activity of natural killer cells and T cells.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for DHODH, as well as its ability to enhance the efficacy of other cancer treatments. However, DFP-10825 has some limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

For research on DFP-10825 include the optimization of its chemical structure to improve its solubility and stability, as well as the investigation of its potential in combination therapies with other cancer treatments. Furthermore, the development of biomarkers for predicting response to DFP-10825 treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the investigation of DFP-10825 in other diseases, such as autoimmune disorders and viral infections, could expand its potential clinical applications.

Synthesemethoden

The synthesis of DFP-10825 involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with 1,3-dibromopropane to form 2,4-difluoro-N-(1-bromo-3-propanyl)aniline. This intermediate is then reacted with piperidine-2,6-dione to yield N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)butanamide. Finally, the butanamide is converted to the benzenesulfonamide derivative using benzenesulfonyl chloride.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. In preclinical studies, DFP-10825 has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Furthermore, DFP-10825 has been shown to enhance the efficacy of chemotherapy and radiotherapy in combination treatments.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-12-4-9-16(15(19)11-12)20-25(23,24)14-7-5-13(6-8-14)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSXXSIBLDIDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.